molecular formula C15H18F3NO3S B7066247 N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide

N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide

Cat. No.: B7066247
M. Wt: 349.4 g/mol
InChI Key: JSBVGCACNVGVOF-UHFFFAOYSA-N
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Description

N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethylsulfinyl group and a benzamide moiety with trifluoro and hydroxy substitutions

Properties

IUPAC Name

N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c1-2-23(22)9-5-3-4-8(6-9)19-15(21)10-7-11(16)13(18)14(20)12(10)17/h7-9,20H,2-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBVGCACNVGVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NC(=O)C2=CC(=C(C(=C2F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. One common approach is to start with cyclohexanone, which undergoes sulfoxidation to introduce the ethylsulfinyl group. This intermediate is then reacted with 2,4,5-trifluoro-3-hydroxybenzoic acid under amide coupling conditions to form the final product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfoxide group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and conditions like elevated temperatures and polar aprotic solvents.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the ethylcyclohexyl derivative.

    Substitution: Formation of substituted benzamides with various functional groups replacing the trifluoro groups.

Scientific Research Applications

N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The ethylsulfinyl group may participate in hydrogen bonding or other interactions with proteins or enzymes, while the trifluoro groups could enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine
  • N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide

Uniqueness

N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

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